molecular formula C23H21NO5 B12431640 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B12431640
M. Wt: 391.4 g/mol
InChI Key: KRBNMJWDYSYQPX-UHFFFAOYSA-N
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Description

3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with a molecular weight of 391.42. It is known for its unique structure, which includes a trimethoxyphenyl group and a cyclopenta[b]quinoline core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a cyclopenta[b]quinoline derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the cyclopenta[b]quinoline ring can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the parent compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid stands out due to its unique cyclopenta[b]quinoline core, which is not present in the similar compounds listed above

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C23H21NO5/c1-27-18-11-13(12-19(28-2)22(18)29-3)10-14-8-9-16-20(23(25)26)15-6-4-5-7-17(15)24-21(14)16/h4-7,10-12H,8-9H2,1-3H3,(H,25,26)

InChI Key

KRBNMJWDYSYQPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

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